molecular formula C7H5N3O2S2 B12961312 2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid

2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid

Cat. No.: B12961312
M. Wt: 227.3 g/mol
InChI Key: CRKBZWFAZHSMOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Reactants: Thiazolo[5,4-d]pyrimidine derivative, chloroacetic acid

    Conditions: Basic medium (e.g., NaOH), reflux

    Product: 2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with a suitable aldehyde or ketone to form the thiazolo[5,4-d]pyrimidine ring system. This intermediate is then reacted with chloroacetic acid under basic conditions to introduce the acetic acid moiety.

  • Cyclization Reaction

      Reactants: 2-aminothiazole, aldehyde/ketone

      Conditions: Acidic or basic medium, heating

      Product: Thiazolo[5,4-d]pyrimidine derivative

Chemical Reactions Analysis

Types of Reactions

2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

      Reagents: Hydrogen peroxide, m-chloroperbenzoic acid

      Conditions: Mild to moderate temperatures

  • Reduction: : The compound can be reduced to modify the thiazole ring or the pyrimidine ring.

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Anhydrous solvents, low temperatures

  • Substitution: : The acetic acid moiety can participate in nucleophilic substitution reactions.

      Reagents: Alkyl halides, acyl chlorides

      Conditions: Basic or acidic medium, room temperature to reflux

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the acetic acid moiety.

Scientific Research Applications

2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which 2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis. In cancer research, it may act by interfering with DNA replication or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid can be compared with other thiazolo[5,4-d]pyrimidine derivatives:

    2-(Thiazolo[5,4-d]pyrimidin-7-yl)ethanol: Similar structure but with an ethanol moiety instead of acetic acid. It may exhibit different solubility and reactivity.

    2-(Thiazolo[5,4-d]pyrimidin-7-yl)acetonitrile: Contains a nitrile group, which can alter its chemical properties and biological activity.

    2-(Thiazolo[5,4-d]pyrimidin-7-yl)propanoic acid: A propanoic acid derivative that may have different pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of the thiazolo[5,4-d]pyrimidine core with the acetic acid moiety, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C7H5N3O2S2

Molecular Weight

227.3 g/mol

IUPAC Name

2-([1,3]thiazolo[5,4-d]pyrimidin-7-ylsulfanyl)acetic acid

InChI

InChI=1S/C7H5N3O2S2/c11-4(12)1-13-6-5-7(9-2-8-6)14-3-10-5/h2-3H,1H2,(H,11,12)

InChI Key

CRKBZWFAZHSMOQ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=N1)SCC(=O)O)N=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.